[(Dimethylamino)sulfonyl]methylbenzylamine
Description
Contextualization of Multifunctionalized Benzylamines in Contemporary Chemical Synthesis
Benzylamines are privileged scaffolds in organic synthesis, valued for their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. nih.govnih.gov The functionalization of the benzylamine (B48309) core at various positions, including the aromatic ring, the benzylic carbon, or the nitrogen atom, allows for the creation of a diverse library of molecules with distinct properties. researchgate.netresearchgate.net The introduction of a sulfonylmethyl group at the benzylic position transforms the simple benzylamine into a multifunctionalized architecture, opening avenues for further synthetic elaboration or for tuning the molecule's steric and electronic properties.
Chiral benzylamines, in particular, are ubiquitous in many biologically active compounds. nih.gov Advanced synthetic methods, such as copper-catalyzed enantioselective aza-Friedel–Crafts reactions, have been developed to produce these valuable building blocks with high enantioselectivity. nih.gov The ability to functionalize the C-H bonds of benzylamines directly is an area of significant research, offering more atom-economical and efficient routes to complex derivatives compared to traditional pre-functionalization strategies. researchgate.netresearchgate.net This direct approach is challenging but provides a powerful tool for late-stage modification of intricate molecular frameworks. ethz.ch
Significance of Sulfonamide Linkages in Molecular Design and Transformations
The sulfonamide functional group (R−S(=O)₂−NR₂) is a cornerstone in medicinal chemistry and a vital tool in organic synthesis. wikipedia.orgrsc.org Its widespread use stems from a combination of chemical stability, rigid geometry, and unique electronic properties. wikipedia.orgresearchgate.net Sulfonamides are metabolically robust, being significantly more resistant to cleavage in biological systems than the corresponding amide bonds. researchgate.net This stability makes them attractive for designing molecules with improved pharmacokinetic profiles.
In molecular design, the sulfonamide group often serves as a bioisostere for a carboxylic acid or an amide group, capable of retaining key hydrogen bonding interactions with biological targets. researchgate.net This isosteric replacement can also influence a molecule's systemic clearance. researchgate.net Furthermore, the sulfonamide linkage is integral to many marketed drugs, including antibacterials, diuretics, and anticonvulsants. wikipedia.orgresearchgate.net Beyond its role in bioactive compounds, the formation of a sulfonamide is a classic method for derivatizing amines to produce crystalline solids with sharp melting points, which aids in their identification and purification. wikipedia.org The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgresearchgate.net
| Property | Amide Linkage (-C(O)NR₂) | Sulfonamide Linkage (-S(O)₂NR₂) |
|---|---|---|
| Metabolic Stability | Susceptible to enzymatic hydrolysis (e.g., by amidases) | Generally stable and resistant to metabolic cleavage. researchgate.net |
| Geometry | Planar due to resonance | Tetrahedral at the sulfur atom, providing a more rigid, three-dimensional structure. wikipedia.org |
| Hydrogen Bonding | Acts as both H-bond donor (N-H) and acceptor (C=O) | Acts as both H-bond donor (N-H) and acceptor (S=O). researchgate.net |
| Bioisosterism | Commonly used in peptide backbones | Used as a stable isostere for amides and carboxylic acids in drug design. researchgate.net |
| Synthesis | Condensation of carboxylic acids and amines, often requiring coupling reagents | Typically synthesized from the reaction of sulfonyl chlorides with amines. wikipedia.org |
Overview of Synthetic Challenges in Constructing Sterically and Electronically Demanding Amine Derivatives
The synthesis of complex amine derivatives is often hampered by challenges related to steric hindrance and electronic effects. Amine bond formation, a fundamental reaction in organic synthesis, becomes progressively more difficult as the steric bulk of the reacting partners increases. nih.govchimia.ch The slow nucleophilic attack of a hindered amine onto an activated carboxylate or sulfonyl chloride can lead to low yields and require harsh reaction conditions. chimia.ch
Synthesizing sterically hindered tertiary amines, in particular, poses a significant challenge. mdpi.comresearchgate.net Traditional methods like reductive amination of carbonyl compounds can be inefficient for bulky substrates, often requiring less atom-economical reagents like borohydrides. mdpi.com Developing catalytic systems that can efficiently mediate the formation of sterically congested C-N bonds is an ongoing area of research. mdpi.comresearchgate.net For a molecule like [(Dimethylamino)sulfonyl]methylbenzylamine, the assembly of the sulfonamide linkage could be challenging if the precursor amine or sulfonyl chloride is sterically demanding. The presence of multiple functional groups also necessitates careful planning of the synthetic route to ensure chemoselectivity and avoid unwanted side reactions.
| Method | General Reaction | Limitations with Sterically Hindered Substrates |
|---|---|---|
| Reductive Amination | R₂C=O + R'₂NH → R₂CH-NR'₂ | Inefficient for hindered ketones or amines; imine/enamine formation can be slow or unfavorable. mdpi.com |
| Nucleophilic Substitution (SN2) | R-X + R'₂NH → R-NR'₂ | Highly sensitive to steric bulk at both the electrophile (R-X) and the nucleophile (R'₂NH). researchgate.net |
| Amide/Sulfonamide Reduction | R-C(O)NR'₂ → R-CH₂NR'₂ | Requires powerful reducing agents (e.g., LiAlH₄) which can have poor functional group tolerance. |
| Buchwald-Hartwig Amination | Ar-X + R₂NH --(Pd catalyst)--> Ar-NR₂ | While powerful for aryl amines, developing catalysts for sterically hindered alkyl amines remains a challenge. |
| Grignard Reagent Coupling | R-MgX + R'-N=C=O → R-C(O)NHR' | A robust method for hindered amides, but relies on the availability of isocyanate precursors. nih.govchimia.ch |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-11(2)15(13,14)12(3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKFGSGLRPFIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations of Relevant Transformations
Mechanistic Pathways of Carbon-Nitrogen Bond Formation
The synthesis of the N-benzylamine component of the target molecule can be achieved through several mechanistic routes, including reductive amination, nucleophilic substitution, and hydroamination.
Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. researchgate.netpearson.com The reaction proceeds in two main steps: the formation of an imine or enamine intermediate followed by its reduction. nih.gov In the context of synthesizing the benzylamine (B48309) portion of [(Dimethylamino)sulfonyl]methylbenzylamine, this would typically involve the reaction of benzaldehyde (B42025) with an appropriate amine, followed by reduction.
The catalytic cycle for reductive amination, particularly when using molecular hydrogen as the reductant, generally involves the following key steps, often catalyzed by transition metals such as ruthenium or palladium: scispace.comresearchgate.net
Imine Formation: Benzaldehyde reacts with an amine (e.g., ammonia (B1221849) or a primary amine) to form a benzylideneamine (an imine). This reaction is typically reversible and often acid-catalyzed to facilitate the dehydration step.
Coordination of the Imine: The formed imine coordinates to the metal center of the catalyst.
Reductive Step: The coordinated imine is then reduced. With H₂, this involves the oxidative addition of hydrogen to the metal center, followed by migratory insertion of the imine into the metal-hydride bond and subsequent reductive elimination of the benzylamine product, regenerating the catalyst. researchgate.net
Kinetic studies on the Ru-catalyzed reductive amination of benzaldehyde have shown that the reaction rate can be influenced by various factors, including catalyst concentration, H₂ and NH₃ pressure, and temperature. researchgate.net The formation of byproducts such as benzyl (B1604629) alcohol and dibenzylamine (B1670424) can also occur, and their relative amounts depend on the specific reaction conditions and catalyst system. researchgate.netresearchgate.net For instance, an increase in the number of acidic sites on a carbon support for a noble metal catalyst can result in higher reaction rates. researchgate.net
Table 1: Key Intermediates in the Reductive Amination of Benzaldehyde
| Intermediate | Structure | Role in the Catalytic Cycle |
| Benzaldehyde | C₆H₅CHO | Starting carbonyl compound. |
| Benzylideneamine | C₆H₅CH=NR | Imine intermediate formed from the condensation of benzaldehyde and an amine. pearson.com |
| Metal-Hydride Species | [M]-H | Active reducing species formed from the activation of H₂ by the catalyst. |
| N-Benzylamine | C₆H₅CH₂NHR | Final product of the reductive amination. |
The carbon-nitrogen bond of the benzylamine moiety can also be formed via nucleophilic substitution at the benzylic position. The benzylic carbon is particularly susceptible to nucleophilic attack due to the ability of the adjacent benzene (B151609) ring to stabilize both carbocation intermediates (in S_N_1 reactions) and the transition state (in S_N_2 reactions). chemistry.coachkhanacademy.org
S_N_1 Mechanism: For secondary and tertiary benzylic halides, the reaction typically proceeds through an S_N_1 pathway. ucalgary.ca This involves the departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then attacked by the amine nucleophile. pearson.com
S_N_2 Mechanism: Primary benzylic halides generally react via an S_N_2 mechanism, involving a backside attack by the amine nucleophile on the carbon atom bearing the leaving group. khanacademy.orgucalgary.ca
The choice between the S_N_1 and S_N_2 pathway is influenced by the structure of the benzylic substrate, the nature of the nucleophile, the leaving group, and the solvent.
Nucleophilic substitution can also occur at the nitrogen atom of an amine, for instance, in the Gabriel synthesis of primary amines. However, for the direct formation of the C-N bond in the benzylamine scaffold, substitution at the benzylic carbon is the more relevant pathway.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, offers an atom-economical route to amines. libretexts.orgnih.gov For the synthesis of the benzylamine structure, this would involve the hydroamination of styrene (B11656) or its derivatives. The mechanism of transition-metal-catalyzed hydroamination can be broadly categorized based on which reactant is activated by the catalyst. acs.org
One common mechanistic pathway involves the activation of the amine through the formation of a metal-amido complex. This is often seen with early transition metals and lanthanides. nih.gov The general steps are:
Formation of a Metal-Amido Complex: The amine reacts with the metal precatalyst to form a metal-amido species.
Alkene Insertion: The alkene (e.g., styrene) coordinates to the metal center and subsequently inserts into the metal-nitrogen bond.
Protonolysis: The resulting metal-alkyl intermediate undergoes protonolysis by another molecule of the amine to release the alkylamine product and regenerate the metal-amido catalyst. nih.gov
The regioselectivity of hydroamination (Markovnikov vs. anti-Markovnikov addition) is a critical aspect. libretexts.org For styrenes, Markovnikov addition leads to the branched product (the benzylic amine), while anti-Markovnikov addition yields the linear product. researchgate.net The regioselectivity is influenced by the catalyst system. For example, some ruthenium catalysts can promote anti-Markovnikov addition to styrene by coordinating to the arene ring, which allows a partial positive charge to develop on the terminal carbon of the vinyl group. libretexts.org Conversely, nickel-catalyzed hydroamination of vinylarenes can afford α-branched chiral alkylamines with exclusive Markovnikov regioselectivity. researchgate.net
Stereocontrol in hydroamination is also an active area of research, with chiral ligands being employed to induce enantioselectivity in the C-N bond-forming step. researchgate.netorganic-chemistry.org
Mechanism of Sulfonamide Linkage Formation
The formation of the sulfonamide bond in this compound involves the reaction of a sulfonyl derivative, typically a sulfonyl chloride, with an amine.
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is generally a rapid and exothermic process. wikipedia.org Kinetic studies of sulfonamide formation often point to a bimolecular nucleophilic substitution mechanism at the sulfur atom.
Theoretical studies of gas-phase nucleophilic substitution at a sulfonyl center (e.g., NH₃ + CH₃SO₂Cl) indicate a double-well potential energy surface. nih.govresearchgate.net Natural Bond Orbital (NBO) analyses of the transition states show significant charge transfer, which provides a large amount of stabilization energy. This is attributed to the highly electropositive nature of the sulfur center in the sulfonyl group. nih.govresearchgate.net
The thermodynamics of sulfonamides have been investigated, with studies focusing on aspects like sublimation and solvation. nih.govacs.org The crystal structure of sulfonamides is often characterized by extensive hydrogen bonding networks, which contribute to their crystalline nature. acs.org The thermodynamic stability of sulfonamides in different solvents has also been evaluated. researchgate.net
Table 2: Thermodynamic Parameters for Sulfonamide Processes
| Process | Thermodynamic Parameter | Significance |
| Sublimation | Gibbs Energy (ΔGsub) | Related to the lattice energy of the crystal. acs.org |
| Sublimation | Enthalpy (ΔHsub) | Energy required to convert the solid to a gas. |
| Sublimation | Entropy (ΔSsub) | Change in disorder during sublimation. |
| Solvation | Gibbs Energy (ΔGsol) | Indicates the spontaneity of the dissolution process. nih.gov |
| Solvation | Enthalpy (ΔHsol) | Heat absorbed or released during dissolution. |
| Solvation | Entropy (ΔSsol) | Change in disorder upon dissolution. |
The synthesis of sulfonamides can be influenced by the presence of acids and bases.
Role of Bases: In the reaction between a sulfonyl chloride and an amine, a base such as pyridine (B92270) or triethylamine (B128534) is often added. wikipedia.org Its primary role is to neutralize the hydrochloric acid that is formed as a byproduct, thus preventing the protonation of the reactant amine, which would render it non-nucleophilic.
Lewis Acid Catalysis: Lewis acids can be employed to activate the sulfonylating agent. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides towards nucleophilic attack by amines. organic-chemistry.org Lewis acids can also be used in the N-acylation of sulfonamides. researchgate.net In some cases, Lewis acids like indium triflate can catalyze the direct sulfamoylation of aromatic compounds. thieme-connect.com
Brønsted Acid/Base Catalysis: Brønsted acids can also play a role in sulfonamide chemistry. researchgate.netmcgill.ca In the hydrolysis of activated sulfonamides, amines can act as general base catalysts. acs.org The Brønsted β value for such reactions can be quite high (e.g., +0.9), indicating a significant degree of proton transfer in the transition state. acs.org This suggests that the amine, acting as a general base, is almost fully protonated as it removes a proton from the attacking water molecule. acs.org There are also examples of Brønsted base-catalyzed sulfonylation reactions. researchgate.net
Intramolecular Rearrangements and Cyclization Phenomena in Amine-Sulfonamide Systems
The structural framework of amine-sulfonamide systems, such as that found in this compound, is conducive to a variety of intramolecular transformations. These reactions, including rearrangements and cyclizations, are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. Mechanistic studies reveal that these transformations are often governed by electronic effects, steric hindrance, and the nature of the reaction conditions employed.
A notable example involves the base-mediated nitrogen-to-carbon rearrangement of amine derivatives that are orthogonally protected with both an aryl sulfonamide and a carbamate. researchgate.net This isomerization highlights the potential for unexpected skeletal reorganization in multifunctional sulfonamide compounds. researchgate.net Similarly, nickel-catalyzed intramolecular cross-electrophile coupling reactions can induce structural rearrangement, such as the transformation of N-tosylpiperidines into N-tosyl(aminoethyl)cyclopropanes, demonstrating a novel form of skeletal reorganization in sulfonamides. acs.org
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system in an intramolecular fashion. libretexts.org While not directly documented for this compound itself, the principles of these rearrangements can be inferred from structurally related benzylamine and allyl amine derivatives.
A pertinent example is the nih.govnih.gov-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. rsc.org Upon treatment with a strong base like n-butyllithium (n-BuLi), these compounds rearrange to form N-allylhydroxylamines, a transformation that has been shown through mechanistic studies to be intramolecular. rsc.orgresearchgate.net This type of rearrangement involves a five-membered cyclic transition state and is a powerful tool for carbon-carbon or carbon-heteroatom bond formation. libretexts.org Another relevant transformation is the Wittig rearrangement, an anionic nih.govnih.gov sigmatropic rearrangement of an allylic ether that yields a homoallylic alcohol. libretexts.org
In benzyl alkynyl ethers, a related system, thermal nih.govnih.gov-sigmatropic rearrangement followed by an intramolecular 5-exo-dig cyclization can produce substituted 2-indanones. nih.gov The rate of this rearrangement is influenced by the electronic nature of substituents on the benzyl moiety, suggesting the development of a charge deficiency at the benzylic carbon in the transition state. nih.gov
These examples from related systems suggest that the benzylamine framework within this compound could potentially participate in sigmatropic rearrangements if appropriate unsaturation is introduced into the molecule.
The amine and sulfonamide functionalities are pivotal in directing cyclization reactions to form fused heterocyclic systems, which are common motifs in medicinally relevant molecules. nih.govorganic-chemistry.org Various strategies, including radical, electrophilic, and transition-metal-catalyzed cyclizations, have been developed for sulfonamide-containing molecules.
Radical cyclizations of cyclic ene sulfonamides, for instance, can produce stable bicyclic and tricyclic imines. nih.govnih.gov The mechanism involves an initial radical cyclization to form an α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical to yield the imine product. nih.govnih.gov This method allows for the formation of five-, six-, and seven-membered rings in both fused and spirocyclic systems. nih.govnih.gov
Another powerful technique is electrooxidative radical cascade cyclization of 1,6-enynes with sodium sulfinates, which provides access to sulfonamides containing medium-sized rings. nih.govrsc.org This method can be controlled to produce either fused or bridged heterocyclic systems by exploiting the different activation barriers for radical addition to alkenyl and alkynyl moieties. nih.govrsc.org
Redox cyclization using nitrous oxide (N₂O) as a nitrogen donor offers a direct route to heterocycles like benzotriazin-4(3H)-ones and their sulfonyl isosteres. organic-chemistry.org The process involves a directed ortho metalation (DoM) of amides or sulfonamides, followed by trapping of the resulting lithium intermediate with N₂O to initiate redox cyclization. organic-chemistry.org
The table below summarizes various cyclization strategies applicable to amine-sulfonamide systems for the synthesis of fused heterocycles.
| Cyclization Strategy | Reactant Type | Key Intermediate | Product Architecture | Reference |
|---|---|---|---|---|
| Radical Cyclization | Cyclic ene sulfonamide | α-Sulfonamidoyl radical | Fused/Spirocyclic Imines | nih.govnih.gov |
| Electrooxidative Radical Cascade | 1,6-enyne and sodium sulfinate | Sulfonyl radical | Fused/Bridged Medium-Sized Rings | nih.govrsc.org |
| Redox Cyclization (DoM) | Aryl sulfonamide | Aryl lithium intermediate | Thiatriazine Derivatives | organic-chemistry.org |
| Electrophilic Intramolecular Cyclization | Unsaturated sulfonamide | N-sulfonyliminium ion | Piperidine Scaffolds | usm.edu |
Investigation of Side Reactions and Strategies for Selectivity Control
In the synthesis of complex molecules like this compound, which contains multiple reactive sites, controlling selectivity is paramount. Challenges arise in achieving chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of reaction), and stereoselectivity (controlling the spatial arrangement of atoms).
Chemoselectivity is a significant challenge when a molecule possesses several functional groups that can react with a given reagent. nih.gov For amine-sulfonamides, the nucleophilicity of the amine nitrogen can compete with other reactive sites. For instance, in the synthesis of N-arylsulfonamides via Chan-Evans-Lam cross-coupling, chemoselectivity between the sulfonamide N-H and an aniline (B41778) N-H can be an issue. thieme-connect.com
Strategies to control chemoselectivity often involve careful choice of catalysts, protecting groups, or reaction conditions. A copper-catalyzed, solvent-dependent method for synthesizing N-pyrazolo-sulfonamides demonstrates how the choice of solvent can trigger the reactivity of one specific nitro group over another in the starting material. researchgate.net In another example, an electrochemical approach allows for the highly chemoselective cleavage of sulfonimides to sulfonamides without affecting the more stable sulfonamide bond, a distinction that is difficult to achieve with chemical reagents. acs.org The high chemoselectivity is achieved by controlling the electrode potential to a level sufficient to reduce the sulfonimide but not the sulfonamide. acs.org
The following table outlines strategies for achieving chemoselectivity in reactions involving sulfonamides.
| Reaction Type | Challenge | Strategy for Control | Reference |
|---|---|---|---|
| N-Arylation | Competition between amine and sulfonamide N-H | Use of specific copper catalysts and boronic acids | thieme-connect.com |
| Sulfonamide Synthesis | Reactivity of multiple nitro groups | Solvent-dependent catalysis (ionic liquids) | researchgate.net |
| Sulfonimide Cleavage | Cleavage of sulfonimide vs. sulfonamide | Potentiostatic electrochemical reduction | acs.org |
| Late-Stage Functionalization | Activation of poorly nucleophilic sulfonamide NH₂ | Activation with Pyry-BF₄ to form a reactive sulfonyl chloride | nih.gov |
Regioselectivity and stereoselectivity are critical for defining the final three-dimensional structure of a molecule. In the context of sulfonamide synthesis, controlling the site of reaction (regio) and the orientation of new bonds (stereo) is often challenging.
For example, the radical cyclization of sulfonamidyl radicals can lead to different ring sizes (e.g., 5-exo vs. 6-endo). The regioselectivity of these reactions can be dramatically controlled by the presence of a vinylic halogen substituent on the unsaturated chain. acs.org While typical iodocyclization of an unsaturated sulfonamide exclusively yields the 5-exo product, the corresponding radical cyclization can be directed to form other products, showcasing how the reaction mechanism dictates the regiochemical outcome. acs.org
Stereoselectivity is a central challenge in synthesizing chiral sulfonamides. The Castagnoli-Cushman reaction, which involves the reaction of imines with cyclic anhydrides, can be used to synthesize complex lactams with multiple stereogenic centers. acs.org In the synthesis of N-sulfonimidoyl lactams, a complete reversal of diastereoselectivity was achieved simply by conducting the reaction in the absence of a base, indicating the presence of two distinct, competing pathways that lead to different diastereomers. acs.org DFT calculations can be employed to understand the origins of such stereochemical outcomes. acs.org
The synthesis of chiral sulfinyl compounds, which are related to sulfonamides, also presents stereoselective challenges. The conversion of sulfinamides to sulfinate esters can proceed with either inversion or retention of configuration at the sulfur atom, depending on the steric bulk of the alcohol and the amine leaving group. acs.org
These examples underscore the complexity of controlling selectivity in multistep syntheses involving sulfonamides and the necessity of detailed mechanistic investigations to develop robust and predictable synthetic methods. researchgate.netnih.govorganic-chemistry.orgnih.gov
Computational Chemistry and Theoretical Studies of Dimethylamino Sulfonyl Methylbenzylamine
Electronic Structure Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) Theory Applications to Amine and Sulfonamide Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn
In the context of molecules containing amine and sulfonamide groups, such as [(Dimethylamino)sulfonyl]methylbenzylamine, FMO theory helps to understand their chemical behavior. The nitrogen atom of the amine group and the sulfonamide moiety possess lone pairs of electrons, which can significantly influence the energy of the HOMO.
Computational studies on similar structures, such as 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide, provide valuable insights into the electronic properties. researchgate.net Density Functional Theory (DFT) calculations are often employed for these theoretical investigations. researchgate.net For instance, the HOMO and LUMO energies of a related sulfathiazole (B1682510) molecule were calculated, revealing its optoelectronic characteristics and potential for charge transfer. researchgate.net
The table below presents data from a computational analysis of a representative sulfonamide derivative, illustrating the typical energy values for frontier orbitals.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.87 |
| HOMO-LUMO Gap | 4.11 |
This data is illustrative and based on computational studies of similar sulfonamide structures.
The distribution of the HOMO and LUMO across the molecule is also significant. In many sulfonamide derivatives, the HOMO is localized on the electron-rich parts of the molecule, such as the aromatic rings and the amine groups, while the LUMO is often distributed over the electron-withdrawing sulfonamide group and adjacent moieties. This separation of the frontier orbitals can dictate the regioselectivity of chemical reactions.
Investigation of Substituent Electronic Effects on Reaction Outcomes
Electron-donating groups, such as alkyl (-CH3), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the aromatic ring. libretexts.orgminia.edu.eg This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. studymind.co.uk Conversely, electron-withdrawing groups, like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the ring, deactivating it towards electrophilic attack. libretexts.org
In the case of this compound, the dimethylamino group is a strong electron-donating group, while the sulfonyl group can act as an electron-withdrawing group. The interplay of these electronic effects influences the molecule's reactivity. For example, the increased electron density from the dimethylamino group can enhance the reactivity of the associated aromatic ring.
Computational studies on various sulfonamide derivatives have demonstrated how different substituents can alter the electronic properties and, consequently, the biological or chemical activity. nih.gov The introduction of an electron-withdrawing group, for instance, has been shown to increase the antibacterial activity of some sulfonamide drugs. nih.gov
The following table summarizes the general effects of different types of substituents on the reactivity of an aromatic ring in electrophilic substitution reactions.
| Substituent Type | Example | Effect on Reactivity |
| Strong Electron-Donating | -NH2, -OH | Activating |
| Moderate Electron-Donating | -OR, -NHCOR | Activating |
| Weak Electron-Donating | -CH3, -R | Activating |
| Weak Electron-Withdrawing | -F, -Cl, -Br, -I | Deactivating |
| Moderate Electron-Withdrawing | -C=O, -SO3H | Deactivating |
| Strong Electron-Withdrawing | -NO2, -CN | Deactivating |
The position of substitution on the aromatic ring is also directed by the existing substituents. Electron-donating groups are typically ortho, para-directors, while most electron-withdrawing groups are meta-directors. libretexts.org These directing effects are a consequence of the stability of the intermediate carbocation (arenium ion) formed during the reaction. libretexts.org
Derivatization and Functionalization Reactions of Dimethylamino Sulfonyl Methylbenzylamine Analogs
Modifications at the Benzyl (B1604629) Amine Moiety
The benzylamine (B48309) portion of the molecule is a primary site for introducing structural diversity. Both the nitrogen and the adjacent benzylic carbon can be functionalized through various synthetic methods.
The secondary amine nitrogen in benzylsulfonamide analogs is nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental for creating tertiary amines and amides, respectively, thereby modifying the steric and electronic properties of the molecule.
Alkylation: N-alkylation of sulfonamides can be achieved using alcohols as alkylating agents through a "borrowing hydrogen" methodology. ionike.comionike.com This environmentally benign approach often utilizes transition metal catalysts, such as those based on copper, iron, or iridium, and generates water as the only byproduct. ionike.comionike.comresearchgate.net For example, copper acetate in the presence of potassium carbonate can efficiently catalyze the reaction between various sulfonamides and benzyl alcohols, leading to the corresponding N-alkylated products in high yields. ionike.com Similarly, manganese-based pincer complexes have been shown to be effective for the mono-N-alkylation of a wide array of aryl and alkyl sulfonamides with both benzylic and primary aliphatic alcohols. acs.org
Acylation: N-acylation introduces a carbonyl group adjacent to the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation is significant as N-acyl sulfonamides can act as bioisosteres of carboxylic acids, with comparable pKa values. nih.gov Common methods for N-acylation involve the reaction of the sulfonamide with acid chlorides or anhydrides. nih.govsemanticscholar.org These reactions can be catalyzed by bases like triethylamine (B128534) or pyridine (B92270), or by Lewis acids such as bismuth(III) salts (e.g., BiCl₃, Bi(OTf)₃), which can promote the reaction efficiently under solvent-free conditions. researchgate.net Another effective method utilizes N-acylbenzotriazoles as neutral coupling reagents in the presence of a base like sodium hydride (NaH), providing N-acylsulfonamides in high yields. semanticscholar.org
| Reaction Type | Reagents and Catalysts | Key Features |
| N-Alkylation | Alcohols, Transition Metal Catalysts (Cu, Fe, Ir, Mn) | "Borrowing hydrogen" mechanism; water is the only byproduct; high yields. ionike.comionike.comacs.org |
| N-Acylation | Acid Chlorides/Anhydrides, Lewis Acids (BiCl₃) | Can be performed under solvent-free conditions; provides N-acylsulfonamides. nih.govresearchgate.net |
| N-Acylation | N-Acylbenzotriazoles, NaH | Efficient neutral coupling reagents; high yields for a variety of substrates. semanticscholar.org |
The benzylic position (the carbon atom attached to both the phenyl ring and the nitrogen) is activated for deprotonation due to the adjacent aromatic ring. This allows for α-lithiation followed by reaction with various electrophiles, enabling the introduction of a wide range of substituents at this site.
The process typically involves treating the N-benzylsulfonamide with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), at low temperatures. nih.govresearchgate.net The resulting lithiated intermediate is a potent nucleophile that can be "quenched" by adding an electrophile. The outcome of the reaction can be highly dependent on the specific electrophile used. nih.govresearchgate.net For instance, quenching the lithiated species of an N-benzylcarboxamide with trimethylsilyl chloride (TMSCl) can lead to silylation at the benzylic position. nih.gov This methodology has been applied to various systems, demonstrating that a range of electrophiles, including aldehydes, amides, and carbon dioxide, can be used to functionalize the α-position of cyclic sulfides and other related structures. researchgate.net This strategy provides a powerful tool for creating carbon-carbon and carbon-heteroatom bonds at the benzylic position. lsu.edu
| Step | Reagents | Purpose |
| α-Lithiation | Organolithium Base (e.g., n-BuLi), TMEDA | Deprotonation of the benzylic carbon to form a nucleophilic carbanion. nih.govresearchgate.net |
| Electrophilic Quench | Electrophiles (e.g., TMSCl, CO₂, Aldehydes) | Introduction of a new functional group at the benzylic position. nih.govresearchgate.net |
Transformations Involving the Sulfonamide Group
Cleavage: The S-N bond of a sulfonamide is generally stable, which is why sulfonyl groups are often used as protecting groups for amines. ionike.com However, this bond can be cleaved under specific conditions. For instance, a highly chemoselective carbon-nitrogen (C–N) bond cleavage of tertiary sulfonamides bearing activating groups like p-methoxybenzyl (PMB) can be achieved using catalytic amounts of bismuth(III) triflate (Bi(OTf)₃). nih.govacs.org This reaction is believed to proceed through the formation of a stable carbocation. Electrochemical methods have also been developed for the cleavage of both N(sp²)-C(sp³) and N(sp²)-C(sp²) bonds in sulfonamides, offering a mild alternative to harsh chemical conditions. researchgate.net In mass spectrometry, protonation of the sulfonamide nitrogen can lead to spontaneous S-N bond dissociation. researchgate.net Cathodic cleavage of N-benzylbenzenesulfonamides has also been studied, with the potential for cleavage depending on substituents on the benzene (B151609) ring. rsc.org
Formation: The most traditional method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orgnih.gov This reaction is widely used due to the availability of various sulfonyl chlorides. acs.org Alternative strategies have emerged to avoid the use of potentially sensitive amines. For example, a copper and visible-light-catalyzed coupling of phenylsulfinic acids with aryl azides provides a redox-neutral pathway to sulfonamides. nih.gov This method proceeds through a triplet nitrene intermediate. Another approach involves the amination of arylsulfonyl chlorides or sodium arylsulfinates. nih.gov The design of novel reagents, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has also expanded the toolkit for creating sulfonamide derivatives from phenolic compounds. nih.govresearchgate.net
The sulfonyl group (SO₂) is a key component of the sulfonamide, and its modification can open up new synthetic pathways. While direct, selective modification of the sulfonyl oxygens is less common, the entire sulfonyl group can be transformed.
A recently developed strategy allows for the late-stage functionalization of primary sulfonamides by converting them into sulfonyl radical intermediates. nih.govacs.org This is achieved by first forming an N-sulfonylimine, which then undergoes a metal-free photocatalytic process to generate the sulfonyl radical. This radical can then be coupled with a variety of alkene fragments, effectively transforming the sulfonamide into a sulfone. nih.gov This approach unlocks reactivity that is complementary to traditional methods which generate nucleophilic or electrophilic sulfonyl derivatives. nih.gov
Furthermore, a degradation-reconstruction pathway has been developed for the late-stage ¹⁸O-labeling of primary sulfonamides. chemrxiv.org This process involves the deamination of the sulfonamide to a sulfinic acid intermediate, which is then treated with H₂¹⁸O before being re-aminated to form the doubly ¹⁸O-labeled sulfonamide. This method highlights the potential to manipulate the sulfonyl oxygens for isotopic labeling, which is valuable in drug metabolism studies. chemrxiv.org In another example, benzothiazole-2-sulfonamides react with hydroxylamine, where the hydroxylamine acts as an oxygen nucleophile, resulting in cleavage of the sulfonamide and formation of 2-hydroxybenzothiazole. Mechanistic studies, including oxygen labeling experiments, confirmed that the oxygen atom incorporated into the product originates from the hydroxylamine. researchgate.net
Reactivity of the Dimethylamino Group
The terminal dimethylamino group in [(Dimethylamino)sulfonyl]methylbenzylamine analogs is a basic and potentially nucleophilic site. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonyl group. While specific studies focusing solely on the reactivity of the dimethylamino group within this exact parent structure are not extensively detailed in the reviewed literature, general principles of N,N-dimethylsulfonamide chemistry apply.
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it basic and capable of being protonated. However, its basicity is reduced compared to a typical tertiary amine due to the adjacent SO₂ group. This group can participate in forming derivatives for analytical purposes. For example, reagents containing a [(N,N-dimethylamino)sulfonyl]benzofurazan structure have been used to derivatize 2-arylpropionic acids for enantiomeric separation and detection by high-performance liquid chromatography (HPLC). nih.gov This demonstrates the utility of the dimethylamino sulfonyl moiety in creating derivatives with specific analytical properties, such as fluorescence. The dimethylamino group itself can also be a site for further chemical modification, although such reactions are less common than those at the other positions of the parent molecule.
Activation and Subsequent Nucleophilic Displacement of Tertiary Amine Moieties
The tertiary amine group in this compound analogs is typically a poor leaving group in nucleophilic substitution reactions. However, its reactivity can be significantly enhanced through activation. One established method involves the in-situ formation of a more labile species. For instance, the aryl(sulfonyl)amino group has been shown to be an effective leaving group in intramolecular substitution reactions, a principle that can be extended to intermolecular processes under the right conditions acs.org.
The presence of the electron-withdrawing dimethylaminosulfonyl group is anticipated to influence the reactivity of the benzylic position. While direct nucleophilic displacement at the tertiary amine is challenging, activation of the amine, for example, through the formation of a quaternary ammonium (B1175870) salt or by reaction with activating agents, would render the benzylic carbon susceptible to attack by a range of nucleophiles. This approach allows for the introduction of various functional groups, thereby expanding the synthetic utility of these chiral building blocks.
Quaternization Reactions and Hofmann Elimination Analogues
Tertiary amines, such as those in this compound analogs, readily undergo quaternization upon treatment with alkyl halides, most commonly methyl iodide. This reaction, known as exhaustive methylation, results in the formation of a quaternary ammonium salt wikipedia.orgallen.inyale.edu.
These quaternary ammonium salts can subsequently undergo an elimination reaction when treated with a strong base, such as silver oxide in water, and heated. This process is known as the Hofmann elimination wikipedia.orgallen.inyale.edu. A key characteristic of the Hofmann elimination is that it typically yields the least substituted alkene, a phenomenon referred to as the Hofmann rule wikipedia.org. This regioselectivity is attributed to the steric bulk of the quaternary ammonium leaving group, which favors the abstraction of the most accessible β-hydrogen wikipedia.org.
In the context of this compound analogs, after quaternization of the tertiary amine, subsequent Hofmann elimination would be expected to produce a styrenic derivative, with the dimethylaminosulfonyl group remaining on the nitrogen of the newly formed tertiary amine.
Table 1: Representative Hofmann Elimination Reactions of Quaternary Ammonium Salts This table presents illustrative data for Hofmann eliminations based on established literature for similar compounds, as specific data for this compound analogs is not available.
| Starting Amine | Alkylating Agent | Base | Major Alkene Product |
| N,N-dimethyl-1-phenylethanamine | Methyl Iodide | Ag2O, H2O | Styrene (B11656) |
| N,N-dimethyl-2-butanamine | Methyl Iodide | Ag2O, H2O | 1-Butene |
| N,N-dimethylcyclohexylamine | Methyl Iodide | Ag2O, H2O | Cyclohexene |
Applications in Chiral Ligand and Auxiliary Design
The inherent chirality of methylbenzylamine derivatives makes them valuable scaffolds in asymmetric synthesis, where they can be employed as either chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to control the stereochemical outcome of a reaction.
Integration of Methylbenzylamine Derivatives into Chiral Catalytic Systems
Chiral ligands are crucial components of asymmetric catalysis, as they create a chiral environment around a metal center, thereby inducing enantioselectivity in the catalyzed reaction. Derivatives of α-methylbenzylamine are frequently incorporated into the structure of chiral ligands nii.ac.jpsigmaaldrich.comsigmaaldrich.comchemimpex.com. The nitrogen atom of the amine can coordinate to a metal, and the chiral center influences the spatial arrangement of the ligand-metal complex.
While specific examples of this compound being used as a chiral ligand are not documented in the reviewed literature, its structural features suggest potential in this area. The sulfonyl group could be further functionalized to introduce additional coordinating atoms, creating multidentate ligands. The electronic properties of the dimethylaminosulfonyl group would also influence the donor ability of the nitrogen atom and, consequently, the catalytic activity of the resulting metal complex.
Utilization as Chiral Auxiliaries in Enantioselective Transformations
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. (S)-(−)-α-Methylbenzylamine is a well-established chiral auxiliary used in a variety of enantioselective syntheses researchgate.netsigmaaldrich.com.
The this compound framework is a promising candidate for a chiral auxiliary. The amine functionality allows for its attachment to substrates containing, for example, a carboxylic acid group to form a chiral amide. The steric and electronic properties of the bulky dimethylaminosulfonyl group, in conjunction with the phenyl ring, would be expected to effectively shield one face of the reactive center (e.g., an enolate derived from the amide), leading to high diastereoselectivity in reactions such as alkylations or aldol condensations. Subsequent cleavage of the auxiliary would provide the desired chiral product.
Table 2: Illustrative Diastereoselective Alkylation using α-Methylbenzylamine as a Chiral Auxiliary This table presents representative data for diastereoselective alkylations using α-methylbenzylamine as a chiral auxiliary, as specific data for this compound analogs is not available.
| Substrate | Electrophile | Diastereomeric Ratio |
| N-propionyl-(S)-α-methylbenzylamine | Benzyl bromide | >95:5 |
| N-acetyl-(S)-α-methylbenzylamine | Methyl iodide | >90:10 |
| N-butyryl-(S)-α-methylbenzylamine | Ethyl iodide | >92:8 |
Retrosynthetic Analysis for the Synthesis of Dimethylamino Sulfonyl Methylbenzylamine
Strategic Disconnections for Complex Sulfonamide-Amine Constructs
The design of a synthetic route for a molecule with multiple functional groups, such as the target compound, begins by identifying the most reliable and high-yielding reactions that can be used for its construction. In retrosynthesis, this involves "disconnecting" the target molecule at bonds that can be formed by known chemical transformations. lkouniv.ac.in
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and disconnection at these linkages represents a primary retrosynthetic strategy.
Amine Linkage (C-N Bond): The target molecule possesses a secondary amine, linking the methylbenzylamine core to the sulfonylmethyl group. A C-N disconnection at this position is highly logical and points toward two common synthetic strategies:
Nucleophilic Alkylation: This disconnection breaks the bond between the nitrogen and the sulfonyl-adjacent methylene (B1212753) carbon, leading to α-methylbenzylamine and an electrophilic (dimethylamino)sulfonylmethyl synthon. The corresponding forward reaction would involve the alkylation of α-methylbenzylamine with a suitable reagent like N,N-dimethyl(chloromethyl)sulfonamide.
Reductive Amination: This powerful C-N bond-forming reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced. For the target molecule, this disconnection would yield α-methylbenzylamine and a hypothetical (dimethylamino)sulfonyl)formaldehyde. While plausible, the required aldehyde may be unstable, making the alkylation approach more practical.
Sulfonamide Linkage (S-N Bond): While the target molecule is not a simple sulfonamide where the nitrogen is directly bonded to the sulfur of the main chain, understanding the S-N disconnection is crucial for sulfonamide chemistry in general. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govijarsct.co.in Therefore, a retrosynthetic S-N disconnection is a standard approach for any molecule containing the R-SO₂-NR'₂ motif. ijarsct.co.inthieme-connect.com In the context of our target, this disconnection would apply to the synthesis of the N,N-dimethylsulfamoyl moiety itself, starting from a precursor like chloromethanesulfonyl chloride and dimethylamine (B145610). Recent developments have also explored novel methods for creating S-N bonds, such as SO₂ insertion into C-N bonds, which could inspire alternative disconnection strategies. chemrxiv.orgnih.govresearchgate.net
Cleavage of the carbon-sulfur bond represents another key retrosynthetic pathway. For the target molecule, this involves breaking the bond between the methylene group and the sulfonyl group (C-SO₂).
This disconnection generates a nucleophilic sulfonyl synthon and an electrophilic methylbenzylamine-derived synthon, or vice versa.
Pathway 1 (C⁻ + S⁺): This implies a nucleophilic carbon species, such as an organometallic derivative of N-methyl-α-methylbenzylamine, reacting with an electrophilic sulfur species. This is a less common route for sulfonamide synthesis.
Pathway 2 (C⁺ + S⁻): This is a more synthetically viable approach. It generates a carbocationic synthon at the methylene carbon and a nucleophilic sulfonyl synthon. The synthetic equivalent for the sulfur nucleophile is typically a sulfinate salt. nih.gov The reaction of sulfinates with alkyl halides is a well-established method for forming the C-SO₂ bond found in sulfones and related structures. researchgate.netugent.be This disconnection suggests that the sulfonyl group could be introduced by reacting a sulfinate precursor with an N-(halomethyl)-α-methylbenzylamine derivative.
Identification of Key Precursors and Synthetic Equivalents
Following the strategic disconnections, the next step is to identify the real-world chemical reagents, or "synthetic equivalents," that correspond to the idealized synthons. These precursors should ideally be commercially available or accessible through simple, high-yielding reactions.
The α-methylbenzylamine fragment is a common chiral auxiliary and synthetic building block. Its synthesis and procurement are well-documented.
Reductive Amination: A common laboratory-scale synthesis involves the reductive amination of acetophenone (B1666503). chemistry-online.com This can be achieved using various reagents, such as ammonium (B1175870) formate (B1220265) in the Leuckart-Wallach reaction, to produce racemic α-methylbenzylamine. chemistry-online.com
Commercial Availability and Resolution: Racemic α-methylbenzylamine is a widely available and inexpensive starting material. For stereospecific synthesis, enantiomerically pure forms are also commercially available or can be obtained through the resolution of the racemate using chiral acids like tartaric acid or glutamic acid. guidechem.comgoogle.com Biocatalytic methods using enzymes like ω-transaminase have also been developed for producing enantiopure α-methylbenzylamine. nih.gov
Table 1: Key Precursors for the Methylbenzylamine Core
| Precursor | Role/Synthon | Availability |
|---|---|---|
| Acetophenone | Carbonyl component for reductive amination | Commercially available |
| Ammonia (B1221849) / Ammonium Formate | Nitrogen source for reductive amination | Commercially available |
| (±)-α-Methylbenzylamine | Direct starting material for the amine core | Commercially available |
The "(dimethylamino)sulfonylmethyl" fragment requires a C1 building block attached to the N,N-dimethylsulfonamide group. The choice of synthon depends on the primary bond-forming strategy.
Electrophilic Synthon (for C-N bond formation): The most direct synthetic equivalent for the ⁺CH₂-SO₂-N(CH₃)₂ synthon is a halomethyl derivative. N,N-Dimethyl(chloromethyl)sulfonamide is the ideal reagent for alkylating the α-methylbenzylamine precursor. This reagent can be prepared from methanesulfonyl chloride.
The N,N-dimethylsulfonamide group itself is typically installed by reacting a suitable sulfonyl chloride with dimethylamine.
Table 2: Key Precursors for the Sulfonylmethyl Fragment
| Precursor | Role/Synthon | Synthetic Utility |
|---|---|---|
| Methanesulfonyl chloride | Precursor for the C1-sulfonyl backbone | Commercially available |
| Dimethylamine | Nitrogen source for the sulfonamide | Commercially available |
| N,N-Dimethyl(chloromethyl)sulfonamide | Electrophilic C1-sulfonyl synthon | Alkylating agent for C-N bond formation |
Development of Convergent Synthesis Pathways
Retrosynthetic Pathway:
The proposed retrosynthesis begins by disconnecting the key C-N bond, simplifying the target molecule (TM) into two main precursors: α-methylbenzylamine (P1) and N,N-dimethyl(chloromethyl)sulfonamide (P2).
Forward Synthesis Pathway:
Synthesis of Fragment P1 (α-Methylbenzylamine): As previously discussed, this fragment can be synthesized via the reductive amination of acetophenone with a suitable ammonia source or procured commercially. chemistry-online.com
Synthesis of Fragment P2 (N,N-Dimethyl(chloromethyl)sulfonamide): This electrophilic fragment can be prepared in a two-step sequence from commercially available methanesulfonyl chloride.
Step 2a: Reaction of methanesulfonyl chloride with an excess of dimethylamine in a suitable solvent to yield N,N-dimethylmethanesulfonamide.
Step 2b: α-Chlorination of N,N-dimethylmethanesulfonamide using a standard chlorinating agent such as N-chlorosuccinimide (NCS) under radical initiation or sulfuryl chloride to generate the desired electrophile.
Convergent Coupling Step: The final assembly involves the nucleophilic substitution reaction between α-methylbenzylamine (P1) and N,N-dimethyl(chloromethyl)sulfonamide (P2). This reaction would typically be carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to neutralize the HCl generated during the reaction, affording the final target molecule, 1-(Phenyl)-N-((dimethylamino)sulfonylmethyl)ethan-1-amine .
This convergent approach allows for the efficient and modular construction of the target compound from simple, readily available starting materials.
Design of Multi-Component Reactions for Direct Assembly of Molecular Fragments
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules by combining three or more reactants in a single operation. For the direct assembly of [(Dimethylamino)sulfonyl]methylbenzylamine, a plausible MCR could be designed based on a Mannich-type reaction. This approach would involve the condensation of benzylamine (B48309), an aldehyde (such as formaldehyde), and a suitable sulfur-based nucleophile.
One hypothetical MCR approach could involve the reaction of benzylamine, formaldehyde (B43269), and N,N-dimethylsulfamide. In this scenario, benzylamine and formaldehyde would first react to form an in-situ generated N-benzylmethanimine intermediate. Subsequent nucleophilic attack by the deprotonated N,N-dimethylsulfamide at the imine carbon would yield the target molecule. This strategy is attractive due to its high atom economy and reduction of synthetic steps.
Table 1: Proposed Multi-Component Reaction for this compound
| Component A | Component B | Component C | Catalyst/Conditions | Proposed Product |
| Benzylamine | Formaldehyde | N,N-Dimethylsulfamide | Acid or Base Catalyst | This compound |
However, the viability of this specific MCR would depend on the relative nucleophilicity of N,N-dimethylsulfamide and its compatibility with the reaction conditions required for imine formation.
Sequential Strategies for Assembling Complex Molecular Scaffolds
A more traditional and often more reliable approach involves the sequential assembly of the molecular scaffold. A logical linear sequence can be proposed that builds the molecule step-by-step from simple starting materials. The most chemically sound sequential strategy involves forming the sulfonamide moiety first, followed by installation of the benzylamine group.
This strategy begins with the reaction of methanesulfonyl chloride with dimethylamine to produce N,N-dimethylmethanesulfonamide. The methyl group of this intermediate can then be halogenated, for instance via a radical reaction with N-chlorosuccinimide (NCS), to yield N,N-dimethyl-1-chloro-methanesulfonamide. The final step involves the nucleophilic substitution of the chlorine atom by benzylamine to afford the target compound, this compound. This pathway relies on well-established and high-yielding chemical transformations.
Table 2: Proposed Sequential Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Methanesulfonyl chloride, Dimethylamine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N,N-Dimethylmethanesulfonamide |
| 2 | N,N-Dimethylmethanesulfonamide | N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN) | N,N-Dimethyl-1-chloro-methanesulfonamide |
| 3 | N,N-Dimethyl-1-chloro-methanesulfonamide, Benzylamine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | This compound |
Integration of Chemo-, Regio- and Stereoselective Considerations in Retrosynthetic Planning
Effective retrosynthetic planning requires careful consideration of selectivity to ensure the desired isomer is formed and to prevent unwanted side reactions with incompatible functional groups.
Prioritization of Disconnections Based on Functional Group Reactivity and Compatibilitynih.gov
The process of choosing which bonds to break in a retrosynthetic analysis is critical and is guided by the reactivity and compatibility of the resulting functional groups. numberanalytics.comlkouniv.ac.in For this compound, several disconnections are possible.
The most strategic disconnection is of the C-N bond between the benzylamine nitrogen and the sulfonyl-bearing methylene group. This disconnection leads to benzylamine, a stable and readily available nucleophile, and an electrophilic synthon, +CH₂SO₂N(CH₃)₂. This synthon's synthetic equivalent is a halomethylsulfonamide (e.g., ClCH₂SO₂N(CH₃)₂), which is an effective alkylating agent. This approach is favored because the final bond-forming step is a robust N-alkylation reaction, minimizing potential side reactions. nih.gov
Disconnecting the S-N bond of the dimethylsulfamoyl group is also a valid strategy, but it applies to the synthesis of the precursor rather than the final assembly of the main scaffold. Disconnecting the benzyl (B1604629) C-N bond is less ideal as it would require the synthesis of a more complex primary amine, NH₂CH₂SO₂N(CH₃)₂.
Table 3: Comparison of Key Retrosynthetic Disconnections
| Disconnection | Key Reaction (Forward) | Precursors | Advantages | Disadvantages |
| N—CH₂SO₂R | N-Alkylation | Benzylamine, ClCH₂SO₂N(CH₃)₂ | Reliable reaction, readily available precursors. | Requires synthesis of the electrophile. |
| C₆H₅CH₂—N | N-Benzylation | C₆H₅CH₂Br, NH₂CH₂SO₂N(CH₃)₂ | Utilizes common benzylation reaction. | Requires synthesis of a more complex primary amine. |
| S—N(CH₃)₂ | Sulfonamide Formation | R-SO₂Cl, Dimethylamine | Standard method for sulfonamide synthesis. nih.gov | Applies to precursor synthesis, not final assembly. |
Strategic Incorporation of Stereochemical Control Elements in Proposed Synthetic Routes
The target molecule, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, the proposed synthetic routes can be adapted to produce chiral analogues, which necessitates the integration of stereochemical control elements. Chiral sulfonamides are significant in asymmetric synthesis and as pharmacophores. semanticscholar.orgacs.org
To illustrate this, one could synthesize a chiral analogue by replacing the achiral benzylamine with a chiral primary amine, such as (R)- or (S)-α-methylbenzylamine. In the proposed sequential synthesis (Table 2), the final N-alkylation step would proceed without affecting the existing stereocenter, thus leading to the enantiomerically pure product with retention of configuration. The chirality of the starting amine dictates the chirality of the final product.
A more complex challenge would be the creation of a new stereocenter, for example, at the carbon atom adjacent to the sulfonyl group. The synthesis of a target like N-benzyl-1-((dimethylamino)sulfonyl)ethanamine would require an asymmetric approach. This could potentially be achieved through methods such as:
Asymmetric conjugate addition: A Michael addition of benzylamine to a chiral vinyl sulfonamide derivative.
Asymmetric reduction: The reduction of a corresponding N-benzylsulfonimido ketone using a chiral reducing agent.
Use of a chiral auxiliary: Attaching a chiral auxiliary to the nitrogen or sulfur atom to direct the stereoselective formation of the new chiral center, followed by its removal. drexel.edu
These strategies highlight how stereoselective considerations can be integrated into the synthetic plan when chiral products are desired. rsc.org
Q & A
Q. Q1. What are the recommended synthetic routes for [(dimethylamino)sulfonyl]methylbenzylamine, and how can reaction parameters be optimized for yield and purity?
Methodological Answer: Synthesis typically involves sulfonylation of methylbenzylamine derivatives. Key steps include:
- Sulfonyl chloride intermediate formation : Reacting methylbenzylamine with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation .
- Amination : Introducing dimethylamine via nucleophilic substitution, with monitoring of pH (maintained at 8–9) to favor the desired product.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity.
Optimization : Design of Experiment (DoE) approaches (e.g., varying equivalents of ClSO₃H, reaction time, and temperature) can resolve yield-purity trade-offs .
Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ group at m/z 96).
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks (e.g., sulfonyl oxygen interactions with adjacent amines) .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The dimethylamino group adjacent to the sulfonyl moiety creates steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butoxide). Kinetic studies (monitored via UV-Vis or LC-MS) show a 30% decrease in rate compared to unsubstituted analogs .
- Electronic Effects : Electron-withdrawing sulfonyl groups activate the benzylamine for electrophilic substitution but deactivate the dimethylamino group for further alkylation. Computational modeling (DFT at B3LYP/6-31G*) quantifies charge distribution to predict regioselectivity .
Q. Q4. What strategies mitigate toxicity risks during large-scale handling of this compound, and how are stability studies designed?
Methodological Answer:
- Toxicity Mitigation :
- Engineering Controls : Use closed-system reactors and inert atmospheres (N₂) to prevent exposure to moisture, which can hydrolyze sulfonamides to hazardous byproducts (e.g., SO₂) .
- Personal Protective Equipment (PPE) : Nitrile gloves and respirators with organic vapor cartridges.
- Stability Studies :
- Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring.
- pH-dependent stability profiles (e.g., degradation >10% in acidic conditions (pH <3) due to sulfonamide cleavage) .
Q. Q5. How can this compound be utilized in enzyme-mediated asymmetric synthesis, and what are common biocatalytic challenges?
Methodological Answer:
- Biocatalytic Applications :
- Challenges :
Q. Q6. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound?
Methodological Answer:
- X-ray Diffraction Analysis : Reveals a monoclinic crystal system (space group P2₁/c) with key interactions:
- Thermogravimetric Analysis (TGA) : Decomposition above 200°C correlates with weakened hydrogen bonds.
Data Contradiction Resolution
Q. Q7. How are conflicting spectroscopic data (e.g., IR vs. Raman) for this compound resolved?
Methodological Answer:
- IR Spectroscopy : Strong S=O stretches at 1150–1250 cm⁻¹ may overlap with C–N vibrations.
- Raman Spectroscopy : Differentiates S=O (polarized) and C–N (depolarized) peaks via polarization sensitivity.
- Hybrid Approach : Combining IR, Raman, and computational simulations (e.g., Gaussian 16) assigns vibrational modes unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
